Cas no 79069-50-4 (Boc-Ala-aldehyde)

Boc-Ala-aldehyde structure
Boc-Ala-aldehyde structure
Product Name:Boc-Ala-aldehyde
N.o CAS:79069-50-4
MF:C8H15NO3
MW:173.209602594376
MDL:MFCD00143786
CID:60052
PubChem ID:24891592
Update Time:2025-05-22

Boc-Ala-aldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • Boc-L-alanine aldehyde
    • (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-Ala-aldehyde
    • Boc-L-alaninal
    • BOC-L-ALANINAL (BOC-L-ALANINE ALDEHYDE)
    • N-T-BOC-L-ALANINAL
    • tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
    • tert-butyl(S)-1-formylethylcarbamate
    • Boc-alaninal
    • boc-L-alanine
    • N-Boc-L-alaninal
    • Boc-L-Ala-aldehyde
    • (S)-(1-Oxopropan-2-yl)carbamic Acid tert-Butyl Ester
    • (S)-tert-butyl 1-oxopropan-2-ylcarbamate
    • tert-butyl N-[(1S)-1-methyl-2-oxo-ethyl]carbamate
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • (1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-L-alani
    • 1,1-Dimethylethyl N-[(1S)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((S)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • ((S)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (S)-2-(((tert-Butoxy)carbonyl)amino)propanal
    • (S)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-(tert-Butoxycarbonyl)-L-alaninal
    • N-(tert-Butoxycarbonyl)alaninal
    • tert-Butyl ((S)-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl (1S)-1-methyl-2-oxoethylcarbamate
    • tert-Butyl (S)-(1-oxopropan-2-yl)carbamate
    • tert-Butyl N-[(S)-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl-N-[(1S)-1-methyl-2-oxoethyl]carbamate
    • MDL: MFCD00143786
    • Inchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
    • Chave InChI: OEQRZPWMXXJEKU-LURJTMIESA-N
    • SMILES: O(C(N[C@H](C=O)C)=O)C(C)(C)C

Propriedades Computadas

  • Massa Exacta: 173.10500
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 172
  • Superfície polar topológica: 55.4

Propriedades Experimentais

  • Densidade: 1.015
  • Ponto de Fusão: 87.0 to 91.0 deg-C
  • Ponto de ebulição: 248.5℃ at 760 mmHg
  • Ponto de Flash: 248.5 °C at 760 mmHg
  • Índice de Refracção: 1.435
  • PSA: 55.40000
  • LogP: 1.48940
  • Sensibilidade: 对空气敏感

Boc-Ala-aldehyde Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Condição de armazenamento:−20°C

Boc-Ala-aldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0196-1g
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
79069-50-4 96%
1g
636.03CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0196-5g
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
79069-50-4 96%
5g
1950.5CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0196-500mg
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
79069-50-4 96%
500mg
576.67CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0196-25g
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
79069-50-4 96%
25g
6614.73CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VR889-50mg
Boc-Ala-aldehyde
79069-50-4 97%
50mg
75.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VR889-200mg
Boc-Ala-aldehyde
79069-50-4 97%
200mg
175.0CNY 2021-08-04
Apollo Scientific
OR963550-1g
Boc-Ala-aldehyde
79069-50-4 98+%
1g
£63.00 2025-03-21
Apollo Scientific
OR963550-5g
Boc-Ala-aldehyde
79069-50-4 98+%
5g
£109.00 2025-02-20
abcr
AB314020-250 mg
Boc-ala-aldehyde, 95%; .
79069-50-4 95%
250MG
€87.50 2022-03-25
abcr
AB314020-1 g
Boc-ala-aldehyde, 95%; .
79069-50-4 95%
1g
€153.20 2022-03-25

Boc-Ala-aldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C → 15 °C; 30 min, 15 °C
Referência
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; Kallemeijn, Wouter W.; Wright, Daniel W.; van den Nieuwendijk, Adrianus M. C. H.; Rohde, Veronica Coco; et al, Chemical Science, 2015, 6(5), 2782-2789

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C
Referência
Design and synthesis of fused tetrahydroisoquinoline-iminoimidazolines
Moas-Heloire, Valeria; Renault, Nicolas; Batalha, Vania; Arias, Angela Rincon; Marchivie, Mathieu ; et al, European Journal of Medicinal Chemistry, 2015, 106, 15-25

Método de produção 3

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C
1.2 15 min, -70 °C; 20 min, -70 °C
1.3 Reagents: Triethylamine ;  30 min, -70 °C; 30 min, -70 °C → rt
Referência
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; Yamamoto, Kana, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

Método de produção 4

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C
Referência
3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements
Jones, Raymond C. F.; Seager, Laura E.; Elsegood, Mark R. J., Synlett, 2011, (2), 211-214

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
Referência
Total Synthesis, Stereochemical Assignment, and Antimalarial Activity of Gallinamide A
Conroy, Trent; Guo, Jin T.; Linington, Roger G.; Hunt, Nicholas H.; Payne, Richard J., Chemistry - A European Journal, 2011, 17(48), 13544-13552

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
1.2 Reagents: Ethyl acetate
Referência
Total Synthesis and Antimalarial Activity of Symplostatin 4
Conroy, Trent; Guo, Jin-T.; Hunt, Nicholas H.; Payne, Richard J., Organic Letters, 2010, 12(23), 5576-5579

Método de produção 7

Condições de reacção
1.1 Reagents: tert-Butanol ,  Dess-Martin periodinane Solvents: Dichloromethane
Referência
An efficient method for preparation of optically active N-protected α-amino aldehydes from N-protected α-amino alcohols
Soucek, Milan; Urban, Jan, Collection of Czechoslovak Chemical Communications, 1995, 60(4), 693-6

Método de produção 8

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Cyclohexane ;  -78 °C; 0.75 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water
Referência
Imino glycals via ruthenium-catalyzed RCM and isomerization
Schmidt, Bernd; Hauke, Sylvia; Muehlenberg, Nino, Synthesis, 2014, 46(12), 1648-1658

Método de produção 9

Condições de reacção
1.1 Reagents: Amberlite IRA 900 (reaction products with bisacetoxybromate or hypochlorite) Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Referência
Polymer-supported bisacetoxybromate(I) anion - an efficient co-oxidant in the TEMPO-mediated oxidation of primary and secondary alcohols
Brunjes, Marco; Sourkouni-Argirusi, Georgia; Kirschning, Andreas, Advanced Synthesis & Catalysis, 2003, 345(5), 635-642

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
Synthesis of chiral phosphono-peptide nucleic acid monomers
Wu, Yun; Xu, Jie-Cheng, Huaxue Xuebao, 2001, 59(10), 1660-1666

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; Wang, Wei; Liang, T. Chyau, Tetrahedron Letters, 1994, 35(29), 5173-6

Método de produção 12

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referência
Rearrangement, racemization and decomposition of peptides in aqueous solution
Sepetov, N. F.; Krymskii, M. A.; Ovchinnikov, M. V.; Bespalova, Z. D.; Isakova, O. L.; et al, Peptide Research, 1991, 4(5), 308-13

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; Penzo, Maria; Brogi, Simone; Brindisi, Margherita; Gemma, Sandra; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

Método de produção 14

Condições de reacção
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Toluene ;  -10 °C; 90 min, -10 °C
1.3 Reagents: Water
Referência
A mild and efficient synthesis of chiral N-Boc-α-aminoaldehydes
Hu, Bin; Xiao, Kun; Shen, Jing Kang, Chinese Chemical Letters, 2006, 17(9), 1162-1164

Boc-Ala-aldehyde Raw materials

Boc-Ala-aldehyde Preparation Products

Boc-Ala-aldehyde Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:79069-50-4)Boc-Ala-aldehyde
Número da Ordem:A847620
Estado das existências:in Stock
Quantidade:5g/25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:15
Preço ($):194.0/554.0/1665.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79069-50-4)Boc-Ala-aldehyde
A847620
Pureza:99%/99%/99%
Quantidade:5g/25g/100g
Preço ($):194.0/554.0/1665.0
E- mail